molecular formula C16H14N4O5S B11092816 N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide

N-{2-[(1,1-dioxido-1,2-benzothiazol-3-yl)amino]ethyl}-3-nitrobenzamide

Cat. No.: B11092816
M. Wt: 374.4 g/mol
InChI Key: OLDGKIYXDLEKNW-UHFFFAOYSA-N
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Description

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE is a complex organic compound that features a benzisothiazole moiety linked to a nitrobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE typically involves multiple steps, starting with the preparation of the benzisothiazole core. This can be achieved through the cyclization of o-aminothiophenol with chloroacetic acid, followed by oxidation to introduce the sulfone group. The nitrobenzamide moiety is then introduced via a nucleophilic substitution reaction, where the aminoethyl group is linked to the benzisothiazole core under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: The nitro group can be reduced to an amine, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzisothiazole core .

Scientific Research Applications

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The benzisothiazole moiety can bind to specific sites on proteins, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1,1-DIOXIDO-1,2-BENZISOTHIAZOL-3-YL)AMINO]ETHYL}-3-NITROBENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H14N4O5S

Molecular Weight

374.4 g/mol

IUPAC Name

N-[2-[(1,1-dioxo-1,2-benzothiazol-3-ylidene)amino]ethyl]-3-nitrobenzamide

InChI

InChI=1S/C16H14N4O5S/c21-16(11-4-3-5-12(10-11)20(22)23)18-9-8-17-15-13-6-1-2-7-14(13)26(24,25)19-15/h1-7,10H,8-9H2,(H,17,19)(H,18,21)

InChI Key

OLDGKIYXDLEKNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NCCNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])NS2(=O)=O

Origin of Product

United States

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